10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
CAS No.: 1465-09-4
Cat. No.: VC11986938
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one - 1465-09-4](/images/structure/VC11986938.png)
Specification
CAS No. | 1465-09-4 |
---|---|
Molecular Formula | C9H16N2O |
Molecular Weight | 168.24 g/mol |
IUPAC Name | 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one |
Standard InChI | InChI=1S/C9H16N2O/c1-11-7-3-2-4-8(11)6-10-9(12)5-7/h7-8H,2-6H2,1H3,(H,10,12) |
Standard InChI Key | DHKKBHBCCBNHNA-UHFFFAOYSA-N |
SMILES | CN1C2CCCC1CNC(=O)C2 |
Canonical SMILES | CN1C2CCCC1CNC(=O)C2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Stereochemistry
The bicyclo[4.3.1]decane system comprises a 10-membered bicyclic structure with bridge lengths of 4, 3, and 1 carbons. In 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one, the nitrogen atoms occupy positions 3 and 10, with the latter bearing a methyl group. The ketone at position 4 introduces a planar carbonyl group, which may influence conformational flexibility and intermolecular interactions .
Table 1: Molecular Properties of 10-Methyl-3,10-Diazabicyclo[4.3.1]decan-4-One
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₂O |
Molecular Weight | 168.24 g/mol (calculated) |
IUPAC Name | 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one |
SMILES | C1C[C@@H]2CC(=O)NC@HN2C |
InChIKey | Derived from stereoisomerism |
The stereochemistry of the bicyclic system is critical. For the related compound (1S,6R)-3,10-diazabicyclo[4.3.1]decan-4-one, the InChIKey NLAPIPXGKAQEPU-RQJHMYQMSA-N indicates specific stereochemical configurations, suggesting that the 10-methyl derivative may also exhibit stereoisomerism depending on synthetic routes.
Synthesis and Derivative Preparation
Strategic Approaches from Analogous Compounds
While no direct synthesis of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one is documented, methodologies for related diazabicycloalkanes provide a template. For example, the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane involves:
-
Diamine Cyclization: Reacting dimethyl 2,7-dibromooctanoate with methylamine to form cis-dimethyl 1-methylazepan-2,7-dicarboxylate .
-
Bicyclization: Heating the intermediate with benzylamine to yield 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione .
-
Reduction and Hydrogenolysis: Using LiAlH₄ for ketone reduction and palladium-catalyzed hydrogenolysis to remove protecting groups .
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Dibromooctanedioate + Methylamine | Methanol, reflux, 24 h |
2 | Cyclization to Azepane Dicarboxylate | Benzylamine, 120°C, argon |
3 | Oxidation to Dione | KMnO₄, acidic conditions |
4 | Selective Ketone Formation | PCC (to avoid over-oxidation) |
5 | Methylation at N10 | CH₃I, K₂CO₃, DMF |
Physicochemical and Spectroscopic Properties
Predicted Spectral Data
Based on the parent compound (3,10-diazabicyclo[4.3.1]decan-4-one) :
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch).
-
¹H NMR:
-
δ 1.45–1.75 ppm (m, bridgehead and methylene protons).
-
δ 2.49 ppm (s, N-methyl group).
-
δ 3.20–3.50 ppm (m, N-CH₂ groups).
-
-
¹³C NMR:
-
δ 208 ppm (C=O).
-
δ 45–55 ppm (N-methyl and bridgehead carbons).
-
Pharmacological and Industrial Relevance
Nicotinic Receptor Modulation
Diazabicycloalkanes are recognized for their affinity to nicotinic acetylcholine receptors (nAChRs). The 10-methyl-8,10-diazabicyclo[4.3.1]decane derivative exhibits potent modulation of α7 nAChRs, suggesting potential applications in neurodegenerative diseases . The ketone moiety in 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one could enhance binding through hydrogen-bond interactions with receptor sites.
Serotonin Transporter Ligands
3,10-Diazabicyclo[4.3.1]decane derivatives serve as precursors for ¹¹C-labeled ligands used in positron emission tomography (PET) imaging of serotonin transporters . The methyl and ketone functionalities in the target compound may improve blood-brain barrier permeability and metabolic stability.
Challenges and Future Directions
-
Stereochemical Control: Ensuring enantioselective synthesis to isolate biologically active stereoisomers.
-
Bioavailability Optimization: Modulating lipophilicity via N-methylation or ketone derivatization.
-
Target Validation: Screening against nAChR subtypes and serotonin transporters to identify lead candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume